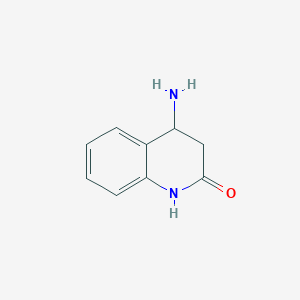

7-Benzyl-5,6,7,8-tetrahydro-1,7-naphthyridin-2(1H)-one

Vue d'ensemble

Description

The compound "7-Benzyl-5,6,7,8-tetrahydro-1,7-naphthyridin-2(1H)-one" is a chemical structure that is part of a broader class of naphthyridines, which have been studied for various biological activities, including antiviral properties. The interest in this compound and its derivatives stems from their potential therapeutic applications, particularly as HIV integrase inhibitors .

Synthesis Analysis

The synthesis of naphthyridine derivatives has been explored through different methods. One approach involves the synthesis of 7-benzyl-4-hydroxy-1,5-naphthyridin-2(1H)-one derivatives, which have shown potent antiviral activity. These compounds were synthesized with substituent effects evaluated at the N-1, C-3, and 7-benzyl positions, achieving low nanomolar IC(50) values in HIV-integrase strand transfer assays . Another method reported the synthesis of dihydronaphthyridinones with aryl-substituted quaternary benzylic centers using a 3-step, 2-pot method, which includes an SNAr reaction, selective nitrile reduction, and lactam ring closure . Additionally, novel tetrahydropyrimido[4,5-b][1,6]naphthyridines were synthesized via condensation of 1-benzyl-3,5-bis[(E)-arylmethylidene]tetrahydropyridin-4(1H)-ones with 6-aminouracils .

Molecular Structure Analysis

The molecular structure of naphthyridine derivatives has been confirmed through various analytical techniques, including X-ray crystallography. For instance, the structure of novel tetrahydropyrimido[4,5-b][1,6]naphthyridine derivatives was confirmed by analytical data and X-ray crystallography analysis . These structural analyses are crucial for understanding the relationship between the molecular configuration of these compounds and their biological activity.

Chemical Reactions Analysis

Naphthyridine derivatives undergo various chemical reactions that lead to the formation of complex structures with potential biological activities. For example, polyfunctionally substituted benzo[c][2,7]naphthyridines were synthesized and further reacted with sodium azide or phenyl isothiocyanate to yield novel tetracyclic ring systems and thioxo derivatives, respectively . These reactions demonstrate the versatility of naphthyridine derivatives in chemical synthesis and the potential for creating diverse compounds for biological evaluation.

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthyridine derivatives are influenced by their molecular structure and substituents. For instance, the presence of a 7-benzyl substituent was found to be critical for potent enzyme inhibition, and specific carboxamide moieties significantly reduced plasma protein binding effects in vitro . Pharmacokinetic data for one carboxamide analogue demonstrated oral bioavailability and reasonable in vivo clearance, indicating favorable properties for potential therapeutic use . The synthesis of related compounds, such as thiazolidinediones with naphthoxy substituents, involves multiple steps, including chlorination and condensation, which affect the yield and purity of the final product .

Applications De Recherche Scientifique

Synthesis and Chemical Modifications

Synthesis Techniques : Research has focused on developing synthesis methods for derivatives of 7-Benzyl-5,6,7,8-tetrahydro-1,7-naphthyridin-2(1H)-one. Messinger and Meyer-Barrientos (1981) described the preparation of tetrahydro-1,7-naphthyridine derivatives from ethyl 7-benzyl-5-oxo-tetrahydro-1,7-naphthyridine-6-carboxylate (Messinger & Meyer-Barrientos, 1981).

Improved Synthesis Methods : Dow and Schneider (2001) reported an improved synthesis method for 5,6,7,8-tetrahydro-1,7-naphthyridine, highlighting its potential as a pharmacologically active core structure (Dow & Schneider, 2001).

Synthesis of Antiviral Agents : Boros et al. (2009) explored the synthesis of 7-benzyl-4-hydroxy-1,5-naphthyridin-2(1H)-one derivatives as HIV-integrase inhibitors, demonstrating potent antiviral activity in cellular assays (Boros et al., 2009).

Biological and Pharmacological Applications

NK1 Receptor Antagonists : Natsugari et al. (1999) synthesized cyclic analogues of 1,7-naphthyridine-6-carboxamide as NK1 receptor antagonists, showing potential for treating bladder function disorders (Natsugari et al., 1999).

Antioxidant Activity : Nam et al. (2007) investigated tetrahydro-1,8-naphthyridinol analogues of alpha-tocopherol as antioxidants in lipid membranes and low-density lipoproteins, demonstrating strong antioxidant activity (Nam et al., 2007).

c-Met Kinase Inhibitors : Wang et al. (2013) identified 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one as a new class of c-Met kinase inhibitor, highlighting the multivalent nature of the 1,6-naphthyridine scaffold in medicinal chemistry (Wang et al., 2013).

Efflux Pump Inhibition in Antibacterial Resistance : Oliveira-Tintino et al. (2020) studied 1,8-naphthyridine sulfonamides for their inhibitory action against TetK and MrsA efflux pumps in multiresistant Staphylococcus aureus strains, revealing potential antibacterial activity (Oliveira-Tintino et al., 2020).

Propriétés

IUPAC Name |

7-benzyl-1,5,6,8-tetrahydro-1,7-naphthyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c18-15-7-6-13-8-9-17(11-14(13)16-15)10-12-4-2-1-3-5-12/h1-7H,8-11H2,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAXZYZLBSPZMGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1C=CC(=O)N2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90722800 | |

| Record name | 7-Benzyl-5,6,7,8-tetrahydro-1,7-naphthyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90722800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

869640-41-5 | |

| Record name | 7-Benzyl-5,6,7,8-tetrahydro-1,7-naphthyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90722800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,6-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[1,2-b:4,5-b']dithiophene](/img/structure/B3030067.png)